molecular formula C15H23NO3S B288288 4-ethoxy-N-(2-methylcyclohexyl)benzenesulfonamide

4-ethoxy-N-(2-methylcyclohexyl)benzenesulfonamide

Cat. No. B288288
M. Wt: 297.4 g/mol
InChI Key: AEOHLSMFZWSNCZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-ethoxy-N-(2-methylcyclohexyl)benzenesulfonamide, also known as EOMBC, is a chemical compound that has been widely used in scientific research. It is a sulfonamide derivative that has shown promising results in various research applications.

Mechanism of Action

The mechanism of action of 4-ethoxy-N-(2-methylcyclohexyl)benzenesulfonamide involves the binding of the compound to the active site of CA IX, inhibiting its catalytic activity. This results in the accumulation of carbon dioxide and a decrease in pH, leading to a decrease in tumor growth and increased sensitivity to chemotherapy and radiation therapy.
Biochemical and Physiological Effects:
4-ethoxy-N-(2-methylcyclohexyl)benzenesulfonamide has been shown to have minimal toxicity and side effects in animal models. It has been found to be rapidly absorbed and eliminated from the body, with a half-life of approximately 2 hours. 4-ethoxy-N-(2-methylcyclohexyl)benzenesulfonamide has been shown to selectively target hypoxic cancer cells, leading to reduced tumor growth and increased survival rates.

Advantages and Limitations for Lab Experiments

One of the main advantages of 4-ethoxy-N-(2-methylcyclohexyl)benzenesulfonamide is its selective inhibition of CA IX, which makes it a promising candidate for cancer treatment. However, 4-ethoxy-N-(2-methylcyclohexyl)benzenesulfonamide has limitations in terms of its solubility and stability, which may affect its efficacy in vivo. Further research is needed to optimize the formulation and delivery of 4-ethoxy-N-(2-methylcyclohexyl)benzenesulfonamide for clinical use.

Future Directions

For research on 4-ethoxy-N-(2-methylcyclohexyl)benzenesulfonamide include the optimization of its formulation and delivery for clinical use, the evaluation of its efficacy in combination with other cancer therapies, and the exploration of its potential use in other hypoxic conditions, such as ischemic heart disease and stroke.
Conclusion:
In conclusion, 4-ethoxy-N-(2-methylcyclohexyl)benzenesulfonamide is a promising compound that has shown potential in the selective inhibition of CA IX and the treatment of hypoxic cancer cells. Its mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully evaluate the potential of 4-ethoxy-N-(2-methylcyclohexyl)benzenesulfonamide for clinical use.

Synthesis Methods

The synthesis of 4-ethoxy-N-(2-methylcyclohexyl)benzenesulfonamide involves the reaction of 2-methylcyclohexanone with ethyl 4-aminobenzenesulfonate in the presence of sodium ethoxide. The resulting product is then treated with hydrochloric acid to obtain 4-ethoxy-N-(2-methylcyclohexyl)benzenesulfonamide. This synthesis method has been optimized to produce high yields and purity of 4-ethoxy-N-(2-methylcyclohexyl)benzenesulfonamide.

Scientific Research Applications

4-ethoxy-N-(2-methylcyclohexyl)benzenesulfonamide has been used in various scientific research applications, including as a selective inhibitor of carbonic anhydrase IX (CA IX), a biomarker for hypoxia in cancer cells. 4-ethoxy-N-(2-methylcyclohexyl)benzenesulfonamide has been shown to selectively inhibit CA IX, which is overexpressed in hypoxic cancer cells, leading to reduced tumor growth and increased survival rates in animal models.

properties

Product Name

4-ethoxy-N-(2-methylcyclohexyl)benzenesulfonamide

Molecular Formula

C15H23NO3S

Molecular Weight

297.4 g/mol

IUPAC Name

4-ethoxy-N-(2-methylcyclohexyl)benzenesulfonamide

InChI

InChI=1S/C15H23NO3S/c1-3-19-13-8-10-14(11-9-13)20(17,18)16-15-7-5-4-6-12(15)2/h8-12,15-16H,3-7H2,1-2H3

InChI Key

AEOHLSMFZWSNCZ-UHFFFAOYSA-N

SMILES

CCOC1=CC=C(C=C1)S(=O)(=O)NC2CCCCC2C

Canonical SMILES

CCOC1=CC=C(C=C1)S(=O)(=O)NC2CCCCC2C

solubility

37.5 [ug/mL]

Origin of Product

United States

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